N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide
Overview
Description
N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorothiophene moiety, and a pyrrolidine carboxamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential coupling. One common synthetic route involves the following steps:
Preparation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.
Synthesis of 5-chlorothiophene-2-sulfonyl chloride: This involves the chlorination of thiophene followed by sulfonation using chlorosulfonic acid.
Formation of pyrrolidine-2-carboxylic acid: This can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling reactions: The final compound is obtained by coupling the prepared intermediates using suitable coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The acetylphenyl group may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of key biological molecules.
Comparison with Similar Compounds
N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide: Shares the acetylphenyl and chlorothiophene groups but lacks the pyrrolidine carboxamide moiety.
N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine: Similar structure but without the carboxamide group.
Uniqueness: N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide is unique due to the presence of all three functional groups: acetylphenyl, chlorothiophene, and pyrrolidine carboxamide. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c1-11(21)12-4-6-13(7-5-12)19-17(22)14-3-2-10-20(14)26(23,24)16-9-8-15(18)25-16/h4-9,14H,2-3,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCNBTWLFHLAHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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